![molecular formula C8H11NO4 B14473955 [(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 68133-01-7](/img/structure/B14473955.png)
[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt is a chemical compound with the molecular formula (C4H6.C4H4O4)x.xH3N . This compound is a polymer formed from the reaction between 2-butenedioic acid (also known as maleic acid) and 1,3-butadiene, with ammonium ions present as counterions. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt typically involves the polymerization of 1,3-butadiene with maleic acid in the presence of ammonium ions. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the polymerization process.
Catalysts: Catalysts such as peroxides or azo compounds may be used to initiate the polymerization reaction.
Solvents: Solvents like water or organic solvents can be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are continuously fed, and the polymer is collected. The process is optimized to ensure high yield and purity of the final product. The polymer is then processed into various forms, such as powders or granules, for different applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s structure and properties.
Substitution: Substitution reactions can occur at the double bonds or other reactive sites in the polymer chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the polymer chain.
Applications De Recherche Scientifique
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Investigated for its potential use in drug delivery systems and as a biomaterial.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its adhesive properties and chemical resistance.
Mécanisme D'action
The mechanism by which 2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the polymer’s physical and chemical properties, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(butadiene-co-maleic acid): A similar polymer formed from the copolymerization of butadiene and maleic acid without ammonium ions.
Poly(maleic anhydride-co-1,3-butadiene): Another related polymer where maleic anhydride is used instead of maleic acid.
Uniqueness
2-Butenedioic acid (2Z)-, polymer with 1,3-butadiene, ammonium salt is unique due to the presence of ammonium ions, which can influence the polymer’s solubility, stability, and reactivity. This makes it distinct from other similar polymers and suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
68133-01-7 |
|---|---|
Formule moléculaire |
C8H11NO4 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H7N.C4H4O4/c1-2-3-4-5;5-3(6)1-2-4(7)8/h2-4H,1,5H2;1-2H,(H,5,6)(H,7,8)/b4-3+;2-1- |
Clé InChI |
MIIGJPOTLDYNPU-PGFQXXJOSA-N |
SMILES isomérique |
C=C/C=C/[NH3+].C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
C=CC=C[NH3+].C(=CC(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
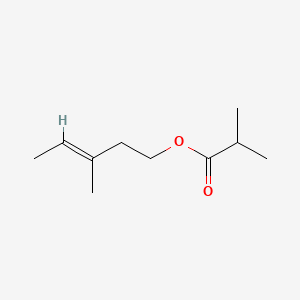
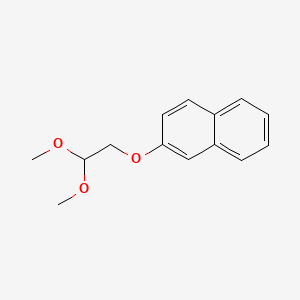
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
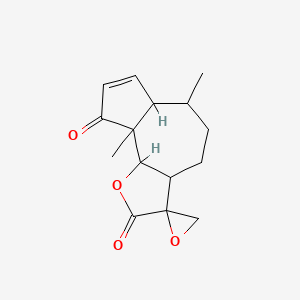

![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)
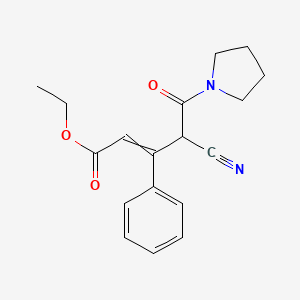
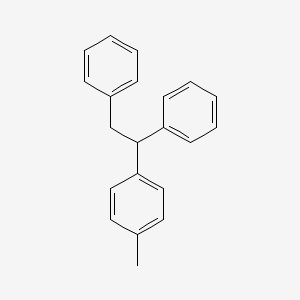
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
